2-(2-methylphenyl)-N-(3-phenylpropyl)-4-quinolinecarboxamide
Overview
Description
2-(2-methylphenyl)-N-(3-phenylpropyl)-4-quinolinecarboxamide, also known as MPQC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPQC belongs to the class of quinoline carboxamides and has shown promising results in preclinical studies for its anti-inflammatory, anti-tumor, and neuroprotective effects.
Mechanism of Action
The mechanism of action of 2-(2-methylphenyl)-N-(3-phenylpropyl)-4-quinolinecarboxamide involves the inhibition of various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt/mTOR pathway. 2-(2-methylphenyl)-N-(3-phenylpropyl)-4-quinolinecarboxamide has been shown to inhibit the activation of NF-κB, which is a transcription factor that plays a crucial role in the regulation of immune response and inflammation. 2-(2-methylphenyl)-N-(3-phenylpropyl)-4-quinolinecarboxamide also inhibits the activation of MAPK pathway, which is involved in the regulation of cell growth and differentiation. Additionally, 2-(2-methylphenyl)-N-(3-phenylpropyl)-4-quinolinecarboxamide inhibits the activation of PI3K/Akt/mTOR pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects
2-(2-methylphenyl)-N-(3-phenylpropyl)-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. 2-(2-methylphenyl)-N-(3-phenylpropyl)-4-quinolinecarboxamide inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the regulation of immune response and inflammation. 2-(2-methylphenyl)-N-(3-phenylpropyl)-4-quinolinecarboxamide also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 2-(2-methylphenyl)-N-(3-phenylpropyl)-4-quinolinecarboxamide reduces oxidative stress and inflammation in the brain, which could be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(2-methylphenyl)-N-(3-phenylpropyl)-4-quinolinecarboxamide in lab experiments include its potent anti-inflammatory, anti-tumor, and neuroprotective effects. 2-(2-methylphenyl)-N-(3-phenylpropyl)-4-quinolinecarboxamide has been shown to be effective in preclinical studies, and its mechanism of action has been well-studied. Additionally, 2-(2-methylphenyl)-N-(3-phenylpropyl)-4-quinolinecarboxamide has a relatively simple synthesis method and can be easily synthesized in the lab.
The limitations of using 2-(2-methylphenyl)-N-(3-phenylpropyl)-4-quinolinecarboxamide in lab experiments include its low solubility in water, which could affect its bioavailability and pharmacokinetics. Additionally, 2-(2-methylphenyl)-N-(3-phenylpropyl)-4-quinolinecarboxamide has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well-established.
Future Directions
There are several future directions for the research of 2-(2-methylphenyl)-N-(3-phenylpropyl)-4-quinolinecarboxamide. First, further studies are needed to investigate the safety and efficacy of 2-(2-methylphenyl)-N-(3-phenylpropyl)-4-quinolinecarboxamide in humans. Clinical trials are necessary to determine the optimal dosage and duration of treatment for various diseases. Second, more studies are needed to investigate the potential applications of 2-(2-methylphenyl)-N-(3-phenylpropyl)-4-quinolinecarboxamide in other fields, such as cardiovascular disease and diabetes. Third, the development of novel formulations and delivery methods could enhance the bioavailability and pharmacokinetics of 2-(2-methylphenyl)-N-(3-phenylpropyl)-4-quinolinecarboxamide. Fourth, the identification of new targets and signaling pathways could expand the potential applications of 2-(2-methylphenyl)-N-(3-phenylpropyl)-4-quinolinecarboxamide in various diseases.
Conclusion
In conclusion, 2-(2-methylphenyl)-N-(3-phenylpropyl)-4-quinolinecarboxamide is a promising compound that has shown potential applications in various fields of scientific research. The synthesis method of 2-(2-methylphenyl)-N-(3-phenylpropyl)-4-quinolinecarboxamide is relatively simple, and its mechanism of action has been well-studied. 2-(2-methylphenyl)-N-(3-phenylpropyl)-4-quinolinecarboxamide has potent anti-inflammatory, anti-tumor, and neuroprotective effects, and its future directions include clinical trials, investigation of new applications, development of novel formulations, and identification of new targets and signaling pathways.
Scientific Research Applications
2-(2-methylphenyl)-N-(3-phenylpropyl)-4-quinolinecarboxamide has shown potential applications in various fields of scientific research, including anti-inflammatory, anti-tumor, and neuroprotective effects. The anti-inflammatory effects of 2-(2-methylphenyl)-N-(3-phenylpropyl)-4-quinolinecarboxamide have been demonstrated in preclinical studies, where it has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of microglia cells. 2-(2-methylphenyl)-N-(3-phenylpropyl)-4-quinolinecarboxamide has also shown promising results in inhibiting the growth of cancer cells, particularly in breast cancer and lung cancer. Additionally, 2-(2-methylphenyl)-N-(3-phenylpropyl)-4-quinolinecarboxamide has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
properties
IUPAC Name |
2-(2-methylphenyl)-N-(3-phenylpropyl)quinoline-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O/c1-19-10-5-6-14-21(19)25-18-23(22-15-7-8-16-24(22)28-25)26(29)27-17-9-13-20-11-3-2-4-12-20/h2-8,10-12,14-16,18H,9,13,17H2,1H3,(H,27,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBDUDDJOASWSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenyl)-N-(3-phenylpropyl)quinoline-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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